molecular formula C12H13NO4 B13514548 rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid

rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid

Cat. No.: B13514548
M. Wt: 235.24 g/mol
InChI Key: YVDRLUVVYKRYEB-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative

Preparation Methods

The synthesis of rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common synthetic route includes the reaction of a cyclopropane precursor with benzyloxycarbonyl chloride under basic conditions to introduce the benzyloxycarbonyl group. The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane.

Chemical Reactions Analysis

rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets.

Comparison with Similar Compounds

Similar compounds to rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid include other cyclopropane derivatives with different substituents. For example:

  • rac-(1R,3S)-3-[(Benzyloxy)carbonyl]cyclopentane-1-carboxylic acid
  • rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid

These compounds share similar structural features but differ in the position and nature of the substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

(1R,2R)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H13NO4/c14-11(15)9-6-10(9)13-12(16)17-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,16)(H,14,15)/t9-,10-/m1/s1

InChI Key

YVDRLUVVYKRYEB-NXEZZACHSA-N

Isomeric SMILES

C1[C@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C(C1NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.